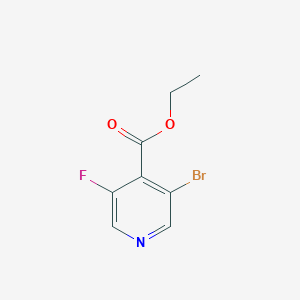

Ethyl 3-bromo-5-fluoroisonicotinate

CAS No.: 1214335-25-7

Cat. No.: VC2815068

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214335-25-7 |

|---|---|

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | 248.05 g/mol |

| IUPAC Name | ethyl 3-bromo-5-fluoropyridine-4-carboxylate |

| Standard InChI | InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 |

| Standard InChI Key | KDHLLUHMPGJYDM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=NC=C1F)Br |

| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1F)Br |

Introduction

Ethyl 3-bromo-5-fluoroisonicotinate (CAS 1214335-25-7) is a halogenated pyridine derivative with significant utility in pharmaceutical and materials research. This ester compound, featuring bromine and fluorine substituents on the pyridine ring, serves as a versatile building block in organic synthesis. Its structural features enable diverse chemical modifications, making it valuable for developing biologically active molecules and advanced materials.

Synthesis and Industrial Production

The compound is synthesized through controlled halogenation reactions:

-

Bromination: Ethyl isonicotinate undergoes regioselective bromination at the 3-position using bromine in acidic conditions.

-

Fluorination: Subsequent fluorination at the 5-position employs fluorinating agents like Selectfluor® or DAST.

-

Esterification: Final esterification with ethanol under reflux completes the synthesis.

Industrial-scale production utilizes automated reactors with purity ≥98% achieved through recrystallization from ethanol/water mixtures .

Research and Industrial Applications

Pharmaceutical Development

-

Serves as a precursor for kinase inhibitors and antimicrobial agents

-

Enables synthesis of fluorinated analogs through Suzuki-Miyaura couplings

-

Demonstrated utility in creating PET radiotracers for neurological imaging

Material Science

-

Modifies electronic properties of conductive polymers

-

Enhances thermal stability in fluorinated polyamides

-

Acts as a ligand precursor in catalytic systems

Agrochemical Research

-

Intermediate for novel herbicides with improved soil persistence

-

Base structure for neonicotinoid analogs with reduced bee toxicity

Biological Activity Profile

While specific mechanism studies are ongoing, structural analogs demonstrate:

| Activity Type | Potential Targets |

|---|---|

| Antimicrobial | DNA gyrase, β-lactamases |

| Anticancer | Tyrosine kinases, Topoisomerases |

| Neuroprotective | NMDA receptors, MAO-B enzymes |

In vitro studies of related compounds show IC₅₀ values ranging from 2.1-18.7 μM against various cancer cell lines, suggesting therapeutic potential requiring further validation .

Future Research Directions

-

Development of continuous flow synthesis methods to improve yield (>85% current batch yield)

-

Exploration in metal-organic frameworks (MOFs) for gas storage applications

-

Investigation as a trifunctional monomer in dendritic polymer synthesis

-

Structure-activity relationship studies for antitubercular applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume